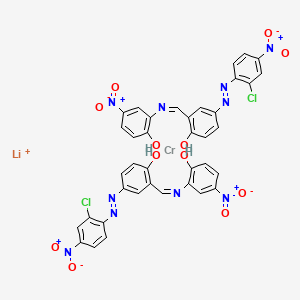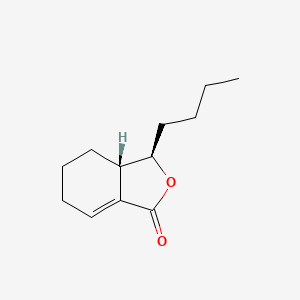
Sedanolide, (3R,3aS)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sedanolide, (3R,3aS)-, involves the cyclization of appropriate precursors under specific conditions. One common synthetic route includes the reaction of 3-butylphthalide with a reducing agent to form the desired tetrahydrophthalide structure . The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
Industrial production of Sedanolide, (3R,3aS)-, often involves the extraction of celery oil followed by purification processes to isolate the compound. Advanced techniques like supercritical fluid extraction (SFE) and high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield .
化学反应分析
Types of Reactions
Sedanolide, (3R,3aS)-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives such as alcohols, ketones, and substituted benzofurans .
科学研究应用
Sedanolide, (3R,3aS)-, has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Medicine: Its anti-inflammatory and antitumor properties make it a potential candidate for drug development.
Industry: It is used in the flavor and fragrance industry due to its presence in celery oil.
作用机制
The mechanism of action of Sedanolide, (3R,3aS)-, involves the activation of the KEAP1–NRF2 pathway. This pathway is crucial for cellular defense against oxidative stress. Sedanolide activates the nuclear translocation of NRF2, which then binds to antioxidant response elements (ARE) in the DNA, leading to the transcription of antioxidant enzymes . This process enhances the cell’s ability to neutralize reactive oxygen species (ROS) and protect against oxidative damage .
相似化合物的比较
Sedanolide, (3R,3aS)-, can be compared with other similar compounds such as:
3-Butylphthalide: Another phthalide compound with similar bioactive properties.
Sedanenolide (Senkyunolide): Known for its presence in traditional Chinese medicine.
Cnidilide: Another tetrahydrophthalide with comparable chemical structure and properties.
Sedanolide, (3R,3aS)-, stands out due to its specific stereochemistry and its unique ability to activate the KEAP1–NRF2 pathway, which is not commonly observed in other similar compounds .
属性
CAS 编号 |
2550-44-9 |
|---|---|
分子式 |
C12H18O2 |
分子量 |
194.27 g/mol |
IUPAC 名称 |
(3R,3aS)-3-butyl-3a,4,5,6-tetrahydro-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C12H18O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h7,9,11H,2-6,8H2,1H3/t9-,11+/m0/s1 |
InChI 键 |
UPJFTVFLSIQQAV-GXSJLCMTSA-N |
手性 SMILES |
CCCC[C@@H]1[C@H]2CCCC=C2C(=O)O1 |
规范 SMILES |
CCCCC1C2CCCC=C2C(=O)O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


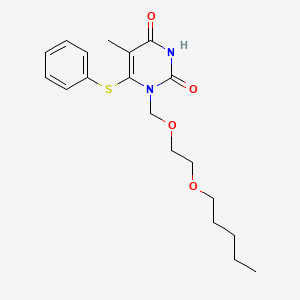


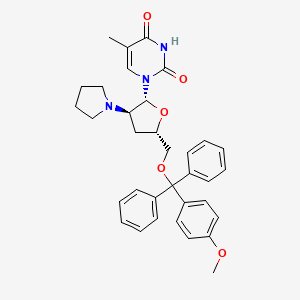
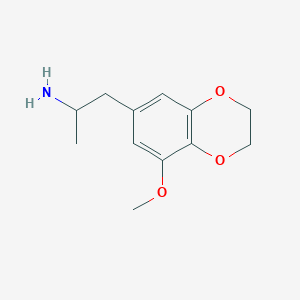
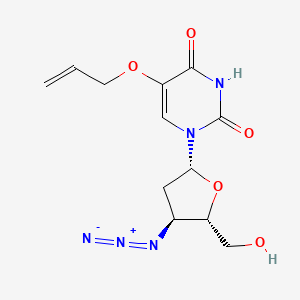
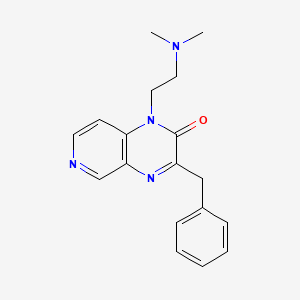
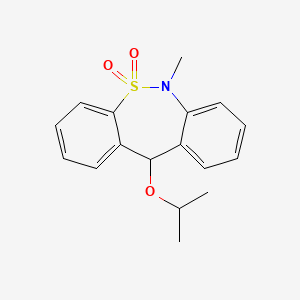

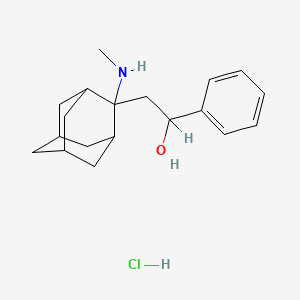


![4-(2-hydroxyethyl)-6-[2-(2-hydroxyethylamino)ethylamino]-2,3-dihydro-1H-naphtho[3,2-f]quinoxaline-7,12-dione](/img/structure/B12785219.png)
